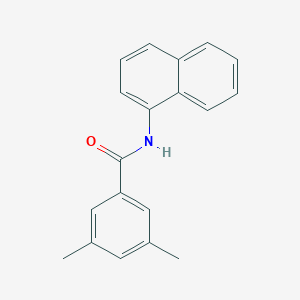
3,5-dimethyl-N-(1-naphthyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-(1-naphthyl)benzamide, also known as DMNB, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMNB belongs to the family of benzamides, which are known for their wide range of biological activities. In
作用机制
3,5-dimethyl-N-(1-naphthyl)benzamide acts as a selective antagonist of the 5-HT7 receptor, which is expressed in various regions of the brain, including the hippocampus, cortex, and thalamus. The 5-HT7 receptor is involved in the regulation of serotonin neurotransmission, which plays a crucial role in the regulation of mood, sleep, and cognitive function. 3,5-dimethyl-N-(1-naphthyl)benzamide binds to the 5-HT7 receptor and blocks its activation by serotonin, leading to a decrease in the downstream signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
3,5-dimethyl-N-(1-naphthyl)benzamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of circadian rhythms, memory, and learning. It has also been shown to have anxiolytic and antidepressant effects in animal models. 3,5-dimethyl-N-(1-naphthyl)benzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 3,5-dimethyl-N-(1-naphthyl)benzamide has also been shown to regulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
实验室实验的优点和局限性
3,5-dimethyl-N-(1-naphthyl)benzamide has several advantages for use in lab experiments, including its high purity level, stability, and selectivity for the 5-HT7 receptor. It can be easily synthesized using a variety of methods and can be used in a wide range of assays to study the role of the 5-HT7 receptor in various physiological processes. However, 3,5-dimethyl-N-(1-naphthyl)benzamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
未来方向
3,5-dimethyl-N-(1-naphthyl)benzamide has several potential future directions for research, including the development of more selective and potent antagonists of the 5-HT7 receptor, the investigation of the role of the 5-HT7 receptor in the regulation of other physiological processes, and the development of novel therapeutic agents for the treatment of depression, anxiety, and sleep disorders. 3,5-dimethyl-N-(1-naphthyl)benzamide could also be used in combination with other compounds to study the interactions between different neurotransmitter systems and their effects on behavior and cognition. Further research is needed to fully understand the potential applications of 3,5-dimethyl-N-(1-naphthyl)benzamide in scientific research and drug development.
Conclusion
In conclusion, 3,5-dimethyl-N-(1-naphthyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It acts as a selective antagonist of the 5-HT7 receptor and has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and sleep disorders. 3,5-dimethyl-N-(1-naphthyl)benzamide has several advantages for use in lab experiments, including its high purity level, stability, and selectivity for the 5-HT7 receptor. However, further research is needed to fully understand the potential applications of 3,5-dimethyl-N-(1-naphthyl)benzamide in scientific research and drug development.
合成方法
3,5-dimethyl-N-(1-naphthyl)benzamide can be synthesized using a variety of methods, including the reaction of 1-naphthylamine with 3,5-dimethylbenzoyl chloride in the presence of a base, such as triethylamine. The reaction yields 3,5-dimethyl-N-(1-naphthyl)benzamide as a white crystalline solid with a high purity level. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions.
科学研究应用
3,5-dimethyl-N-(1-naphthyl)benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the 5-HT7 receptor, which is a G-protein-coupled receptor that plays a crucial role in the regulation of serotonin neurotransmission. 3,5-dimethyl-N-(1-naphthyl)benzamide has been used to study the role of the 5-HT7 receptor in the regulation of circadian rhythms, memory, and learning. It has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and sleep disorders.
属性
产品名称 |
3,5-dimethyl-N-(1-naphthyl)benzamide |
|---|---|
分子式 |
C19H17NO |
分子量 |
275.3 g/mol |
IUPAC 名称 |
3,5-dimethyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C19H17NO/c1-13-10-14(2)12-16(11-13)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H,20,21) |
InChI 键 |
ZNXAJIIIQGEGSF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C |
规范 SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B270256.png)

![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)

![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)




![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)

